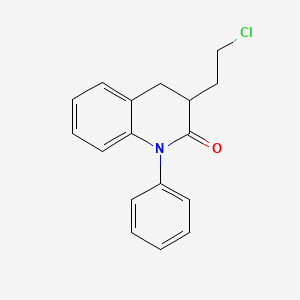
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a chloroethyl group attached to the quinoline ring system, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 1-phenyl-3,4-dihydroquinolin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., acid or base) to facilitate the reaction.
Reaction Steps: The key steps include the nucleophilic substitution of the chloroethyl group onto the quinoline ring, followed by cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反応の分析
Types of Reactions
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinoline ring, altering its chemical properties.
Substitution: The chloroethyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit distinct chemical and biological properties.
科学的研究の応用
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor cell growth and induce apoptosis.
Industry: It is utilized in the development of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with cellular targets, leading to various biological effects:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It disrupts key pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
類似化合物との比較
Similar Compounds
2-Oxindole: A structurally related compound with similar biological activities.
Phenyl-3-(2-chloroethyl)ureas: Compounds with comparable anticancer properties.
Isatin Derivatives: Known for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one stands out due to its unique combination of a chloroethyl group and a quinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound in scientific research.
特性
CAS番号 |
792122-66-8 |
|---|---|
分子式 |
C17H16ClNO |
分子量 |
285.8 g/mol |
IUPAC名 |
3-(2-chloroethyl)-1-phenyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H16ClNO/c18-11-10-14-12-13-6-4-5-9-16(13)19(17(14)20)15-7-2-1-3-8-15/h1-9,14H,10-12H2 |
InChIキー |
AKURVRQSMCGNFT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)


![n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14216030.png)
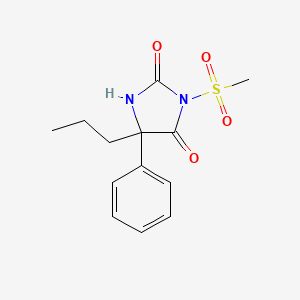
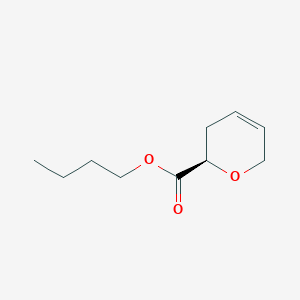
![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
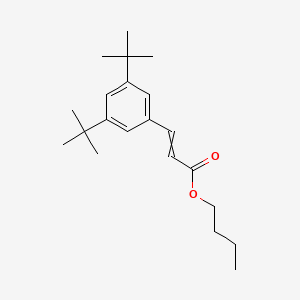
![N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14216047.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran](/img/structure/B14216052.png)
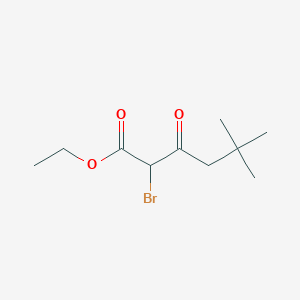
![[6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14216058.png)
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)
